molecular formula C15H15N3O3 B2952963 3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid CAS No. 844651-18-9

3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid

Cat. No.: B2952963
CAS No.: 844651-18-9
M. Wt: 285.303
InChI Key: SPQSATOXFWIGMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid is a heterocyclic compound featuring a benzofuropyrimidine core fused with a pyrimidine ring, substituted at position 2 with an ethyl group. The amino linkage at position 4 connects the core to a propanoic acid side chain, conferring both lipophilic (benzofuropyrimidine) and hydrophilic (carboxylic acid) properties.

Properties

IUPAC Name

3-[(2-ethyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-2-11-17-13-9-5-3-4-6-10(9)21-14(13)15(18-11)16-8-7-12(19)20/h3-6H,2,7-8H2,1H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQSATOXFWIGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=N1)NCCC(=O)O)OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid typically involves multi-step organic reactions. One common method involves the Dimroth rearrangement, which is a type of isomerization reaction that rearranges heteroatoms within a ring system . This rearrangement can be catalyzed by acids or bases and is often accelerated by heat or light.

Industrial Production Methods

Industrial production methods for this compound may involve the use of green chemistry principles to minimize environmental impact. For example, solvent-free methods and the use of recyclable catalysts are often employed to enhance the sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid involves its interaction with specific molecular targets, such as protein kinases. These interactions can inhibit the activity of these enzymes, leading to the disruption of cellular signaling pathways that are essential for cell growth and proliferation . This makes the compound a promising candidate for the development of new anti-cancer therapies.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

![Insert Table Here]

Table 2: Bioactivity Profiles

![Insert Table Here]

Biological Activity

3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, characterization, and biological activity based on diverse sources.

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions. The characterization typically includes techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compound.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A patent document notes that benzofuro[3,2-d]pyrimidines can be utilized as antimicrobial agents against various pathogens, including those responsible for tuberculosis . The mechanism often involves inhibition of bacterial protein synthesis or interference with nucleic acid metabolism.

Anticancer Activity

In vitro studies have demonstrated that derivatives of benzofuro[3,2-d]pyrimidines possess anticancer properties. For instance, compounds exhibiting structural similarities have shown cytotoxic effects against several cancer cell lines, including ovarian carcinoma and leukemia . The compounds reduced cell proliferation and metabolic activity at low micromolar concentrations while sparing non-cancerous cells, indicating a selective action against tumor cells.

Case Studies

  • Ovarian Carcinoma Study : A study evaluated the efficacy of related benzofuro[3,2-d]pyrimidine compounds in A2780 ovarian carcinoma cells. The results showed a significant reduction in cell viability compared to control groups, with some compounds outperforming established chemotherapeutics like Cisplatin .
  • Leukemia Cell Line Study : Another investigation focused on LAMA 84 leukemia cells where derivatives displayed high selectivity and induced apoptosis at varying rates. The study suggested that these compounds could be developed further as potential treatments for resistant forms of leukemia .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in cell cycle regulation and apoptosis pathways.

Data Summary

Activity Type Cell Lines Tested IC50 Value (µM) Selectivity
AntimicrobialVarious bacterial strainsVariesHigh against pathogenic strains
AnticancerA2780 (Ovarian), HL-60 (Leukemia)Low micromolar rangeSelective for cancer cells

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-((2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid?

  • Methodological Answer : A modular approach is advised:

Core Construction : Synthesize the benzofuro[3,2-d]pyrimidine scaffold via cyclization of substituted benzofuran precursors with nitriles or amidines under acidic conditions .

Ethylation : Introduce the 2-ethyl group via alkylation using ethyl halides or cross-coupling reactions.

Amino-Propanoic Acid Attachment : Employ nucleophilic substitution or Buchwald–Hartwig amination to attach the 3-aminopropanoic acid moiety.

  • Key Considerations : Monitor regioselectivity during cyclization and optimize reaction conditions (e.g., Pd catalysts for amination) to avoid byproducts. Purity (>95%) should be confirmed via HPLC and NMR .

Q. How can the structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of:

  • X-ray Crystallography : Resolve the benzofuropyrimidine core and confirm stereochemistry .
  • NMR Analysis : Assign peaks for the ethyl group (δ 1.2–1.4 ppm for CH3, δ 2.5–3.0 ppm for CH2) and propanoic acid (δ 12–13 ppm for COOH).
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ expected at ~343 g/mol based on analogs) .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodological Answer : Prioritize assays aligned with structural analogs:

  • Apoptosis Pathways : Test inhibition of BCL-2/MCL-1 using fluorescence polarization assays (IC50 values <1 µM observed in related benzofuropyrimidines) .
  • Kinase Profiling : Screen against kinase panels (e.g., EGFR, VEGFR) due to pyrimidine-based scaffolds’ kinase affinity .
  • Cellular Uptake : Measure intracellular concentration via LC-MS in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

Core Modifications : Replace the benzofuropyrimidine with thieno[2,3-d]pyrimidine (as in BD597114) to assess heterocycle impact on potency .

Side-Chain Optimization : Vary the ethyl group (e.g., isopropyl, cyclopropyl) and measure changes in LogP and IC50 .

Amino Acid Substitutions : Replace propanoic acid with β-alanine or tyrosine derivatives to evaluate solubility and target binding .

  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate SAR with predicted binding poses in BCL-2 pockets .

Q. What experimental designs address discrepancies in biological activity across studies?

  • Methodological Answer :

  • Source Validation : Confirm compound purity (>98%) and stereochemistry, as impurities or racemic mixtures can skew results .
  • Assay Reproducibility : Standardize cell lines (e.g., ATCC authentication) and assay conditions (e.g., serum-free media for kinase assays) .
  • Mechanistic Follow-Up : Use CRISPR knockouts (e.g., BCL-2−/− cells) to verify target specificity if activity varies .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?

  • Methodological Answer :

Pharmacokinetics : Administer intravenously (5 mg/kg) in rodents and measure plasma half-life via LC-MS. Optimize oral bioavailability using prodrug strategies (e.g., esterification of the carboxylic acid) .

Xenograft Models : Use immunodeficient mice with human tumor xenografts (e.g., leukemia for BCL-2/MCL-1 inhibition). Monitor tumor volume and apoptosis markers (e.g., cleaved caspase-3) .

  • Challenge : Address low solubility via co-solvents (e.g., PEG-400) or nanoparticle formulations .

Analytical and Technical Challenges

Q. How can HPLC methods be optimized for quantifying this compound in biological matrices?

  • Methodological Answer :

  • Column : Use a C18 column (5 µm, 150 mm) with a gradient of 0.1% formic acid in water/acetonitrile.
  • Detection : Set UV absorption at 260–280 nm (benzofuropyrimidine λmax) .
  • Validation : Achieve LOD <10 ng/mL and recovery >90% in plasma via spike-and-recovery tests .

Q. What computational tools predict metabolic stability of this compound?

  • Methodological Answer :

  • Software : Use Schrödinger’s ADMET Predictor or SwissADME to identify labile sites (e.g., ethyl group oxidation, amide hydrolysis) .
  • In Vitro Corroboration : Incubate with liver microsomes and quantify metabolites via HR-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.